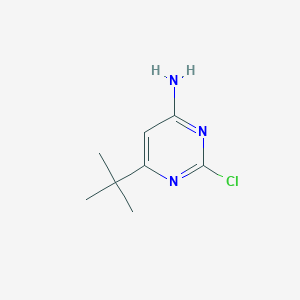

6-Tert-butyl-2-chloropyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butyl-2-chloropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-8(2,3)5-4-6(10)12-7(9)11-5/h4H,1-3H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWDXQFSSJRHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701244107 | |

| Record name | 2-Chloro-6-(1,1-dimethylethyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070217-28-5 | |

| Record name | 2-Chloro-6-(1,1-dimethylethyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070217-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(1,1-dimethylethyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Tert Butyl 2 Chloropyrimidin 4 Amine and Its Precursors

Established Synthetic Routes to 6-Tert-butyl-2-chloropyrimidin-4-amine and its Core Pyrimidine (B1678525) Analogues

The traditional synthesis of substituted pyrimidines like this compound often begins with the construction of a pyrimidine ring, followed by the sequential introduction or modification of functional groups. Precursors such as 2,4-dichloropyrimidines are common starting materials for introducing amine functionalities.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of aminopyrimidines. The electron-deficient nature of the pyrimidine ring, further activated by chloro substituents, facilitates attack by nucleophiles. In the case of precursors like 2,4-dichloropyrimidines, the regioselectivity of the substitution is a critical factor. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. mdpi.comwuxiapptec.com This inherent reactivity allows for the selective introduction of an amine group at C4.

The reaction of 2,4-dichloropyrimidine (B19661) derivatives with amines can be controlled to achieve monosubstitution, yielding 4-amino-2-chloropyrimidine (B189420) scaffolds. nih.gov For instance, reacting a suitably substituted 2,4-dichloropyrimidine with ammonia (B1221849) or a primary amine typically results in the displacement of the C4-chloro group. google.com However, the regioselectivity can be influenced by substituents on the pyrimidine ring and the nature of the nucleophile. wuxiapptec.comnih.gov Tertiary amine nucleophiles, for example, have been shown to favor substitution at the C-2 position in certain 5-substituted-2,4-dichloropyrimidines. nih.gov

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines

| Starting Material | Nucleophile | Major Product Position | Reference |

| 2,4-Dichloropyrimidine | Primary/Secondary Amines | C4-Substitution | mdpi.comnih.gov |

| 2,4-Dichloropyrimidine | Ammonia | C4-Substitution | google.com |

| 5-(Electron-withdrawing group)-2,4-dichloropyrimidine | Tertiary Amines | C2-Substitution | nih.gov |

| 2,4,6-Trichloropyrimidine | Primary Amines | C4-Substitution | nih.gov |

The fundamental construction of the pyrimidine ring is most commonly achieved through the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. bu.edu.eg This approach allows for the synthesis of the core pyrimidine scaffold, which can then be further functionalized. For instance, the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines is a widely used strategy. mdpi.com

Alternative cyclization strategies involve ring transformations, where an existing heterocyclic ring is converted into a pyrimidine. Multicomponent reactions, which combine three or more starting materials in a single step, have also emerged as an efficient method for generating highly substituted pyrimidines. mdpi.comorganic-chemistry.org These methods offer a direct route to complex pyrimidine structures by forming multiple bonds simultaneously. For example, a three-component reaction of enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by ZnCl₂, can produce various 4,5-disubstituted pyrimidines. organic-chemistry.org

The amine and chloro groups on the pyrimidine ring are not merely substituents but key functional handles that direct subsequent synthetic transformations. The chloro group at the C2 position serves as an excellent leaving group for further nucleophilic substitutions or as a reactive site for metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

The amine group at C4, while generally less reactive as a leaving group, significantly influences the electronic properties of the pyrimidine ring. It can also be a site for further derivatization, such as N-alkylation or N-acylation, to build more complex molecular architectures. The interplay between the electron-donating amine group and the electron-withdrawing chloro group dictates the reactivity and regioselectivity of subsequent reactions, enabling a strategic and stepwise approach to the synthesis of complex pyrimidine-based molecules.

Advanced Synthetic Techniques and Reaction Conditions Applicable to this compound Scaffolds

Modern synthetic chemistry offers powerful tools to improve the efficiency, yield, and scope of pyrimidine synthesis. Techniques such as microwave-assisted synthesis and catalytic cross-coupling are particularly relevant for preparing compounds like this compound and its derivatives.

Microwave irradiation has become a valuable tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. rsc.org The synthesis of aminopyrimidine derivatives through nucleophilic aromatic substitution is particularly amenable to microwave assistance. nih.govnih.gov Reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes in a microwave reactor. rsc.orgnih.gov For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been efficiently carried out at 120–140 °C for 15–30 minutes using microwave irradiation. nih.gov This rapid and efficient heating is beneficial for high-throughput synthesis and library generation in drug discovery. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Reaction Type | Conventional Heating | Microwave-Assisted | Benefit of Microwave | Reference |

| Nucleophilic Aromatic Substitution | Hours | Minutes | Reduced reaction time, higher yield | rsc.orgnih.gov |

| Suzuki-Miyaura Coupling | Hours | 15-20 minutes | Faster reaction, efficient catalyst loading | mdpi.com |

| Multicomponent Cyclization | 8-24 hours | 8-20 minutes | Significant time reduction, one-pot efficiency | acs.org |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds. libretexts.org These reactions are instrumental in derivatizing chloropyrimidines by replacing the chlorine atom with various organic groups. mdpi.comresearchgate.net The C-Cl bond at the C2 position of a 4-aminopyrimidine (B60600) scaffold can be effectively activated by a palladium catalyst to couple with organoboron reagents (boronic acids or esters). nih.govnih.gov

The Suzuki-Miyaura coupling offers high functional group tolerance and typically proceeds with high yields. researchgate.net The reaction involves an oxidative addition of the chloropyrimidine to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This strategy has been extensively used to synthesize biaryl and heteroaryl pyrimidines. mdpi.comnih.gov The efficiency of these couplings can also be enhanced by microwave irradiation, allowing for rapid and low-cost regioselective preparation of substituted pyrimidines with very low catalyst loading. mdpi.com

Considerations for Automated Synthesis Methodologies for Pyrimidine Analogues

The synthesis of pyrimidine analogues is increasingly benefiting from modern techniques that are highly amenable to automation. Automated synthesis platforms offer significant advantages in terms of throughput, reproducibility, and the ability to rapidly generate libraries of compounds for screening purposes. Methodologies such as multicomponent reactions (MCRs) are particularly well-suited for automation because they combine three or more starting materials in a single step, reducing the number of handling and purification stages. researchgate.netmdpi.com The use of solid-phase synthesis, where intermediates are bound to a resin, further simplifies automation by allowing for easy filtration and washing steps to remove excess reagents and by-products.

Recent advancements focus on developing eco-friendly and sustainable techniques, often incorporating computational tools and catalysis to streamline the synthesis process. jchemrev.com For instance, microwave-assisted synthesis has been shown to accelerate reaction times significantly, a feature that can be integrated into automated workflows to improve efficiency. mdpi.com The use of organo-catalysts and nanocatalysts can also enhance reaction rates and selectivity, which is crucial for the reliability of automated procedures. jchemrev.com Statistical experimental designs, such as factorial or response surface methodology, can be employed to systematically optimize reaction conditions like temperature, solvent polarity, and catalyst loading, minimizing trial-and-error approaches and making the process more robust for automation.

The table below summarizes key synthetic approaches for pyrimidine analogues and their compatibility with automated systems.

| Synthetic Approach | Key Features | Suitability for Automation |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a one-pot synthesis, leading to high atomic economy and efficiency. researchgate.netorganic-chemistry.org | High: Simplifies robotic handling by reducing the number of reaction and purification steps. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to dramatically reduce reaction times from hours to minutes. mdpi.com | High: Compatible with automated microwave reactors for rapid library synthesis. |

| Catalysis (Organo, Nano, Metal) | Employs catalysts to improve reaction yields, selectivity, and sustainability. jchemrev.comorganic-chemistry.org | Moderate to High: Can be integrated into automated workflows, although catalyst handling and removal may require specific modules. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream within a network of tubes, allowing for precise control over reaction parameters. | Very High: Inherently suited for automation, enabling continuous production with excellent control over temperature, pressure, and reaction time. |

Key Starting Materials and Intermediate Compounds in the Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from common precursors that are elaborated to form the substituted pyrimidine core. A common and logical approach involves the construction of the pyrimidine ring followed by sequential functionalization.

One plausible synthetic route begins with the creation of a pyrimidine ring that already contains the tert-butyl group. This can be achieved through the condensation of a β-dicarbonyl compound (or its equivalent) bearing a tert-butyl group with a source of the N-C-N fragment, such as urea or guanidine. researchgate.net The resulting pyrimidinone can then be chlorinated to yield a key intermediate, 2,4-dichloro-6-tert-butylpyrimidine. This dichlorinated intermediate is crucial as it allows for regioselective substitution.

The final step is typically a nucleophilic aromatic substitution, where one of the chlorine atoms on the pyrimidine ring is displaced by an amine. In the synthesis of 2-aminopyrimidine (B69317) derivatives, commercially available 2-amino-4,6-dichloropyrimidine (B145751) is often reacted with various amines. mdpi.com For the target compound, the key intermediate, 2,4-dichloro-6-tert-butylpyrimidine, would be reacted with a source of ammonia (or a protected amine) to introduce the 4-amino group. The greater reactivity of the chlorine atom at the 4-position compared to the 2-position often allows for selective amination.

The key materials in this synthetic pathway are outlined in the table below.

| Compound Role | Compound Name | Chemical Structure |

| Starting Material | Barbituric acid or a related derivative | C₄H₄N₂O₃ |

| Starting Material | Pivaloylacetonitrile (as a precursor to the tert-butyl keto functionality) | C₇H₁₁NO |

| Reagent | Phosphorus oxychloride (POCl₃) | Cl₃OP |

| Key Intermediate | 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ |

| Key Intermediate | 2,4-Dichloro-6-tert-butylpyrimidine | C₈H₁₀Cl₂N₂ |

| Reagent | Ammonia (or equivalent aminating agent) | NH₃ |

| Final Product | This compound | C₈H₁₂ClN₃ |

Synthetic Challenges and Optimization of Reaction Yields and Selectivity for this compound

The synthesis of this compound presents several challenges, primarily concerning regioselectivity and reaction kinetics, which necessitate careful optimization of reaction conditions to maximize yield and purity. researchgate.net

A primary challenge is achieving selective amination at the C4 position of the 2,4-dichloro-6-tert-butylpyrimidine intermediate. The chlorine atoms at the C2 and C4/C6 positions on a pyrimidine ring exhibit different reactivities. Typically, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. researchgate.net However, the bulky tert-butyl group at C6 can sterically hinder the adjacent C5 and C4 positions, potentially influencing the site of reaction. This steric hindrance can slow the rate of substitution at the C4 position or lead to side products if the reaction conditions are not precisely controlled.

Another challenge involves the potential for side reactions, such as over-amination where both chlorine atoms are substituted, or hydrolysis of the chloro groups if water is present. google.com The stability of the pyrroloaminopyrimidine products can also be a concern, as electron-withdrawing groups on the pyrimidine ring can affect their stability. researchgate.net Therefore, optimizing the reaction to favor the desired monosubstituted product is critical.

Optimization strategies focus on manipulating key reaction parameters to control the outcome. These include the choice of solvent, reaction temperature, nature of the base, and reaction time. For instance, using a non-polar solvent might decrease the rate of the reaction but could improve selectivity. Conversely, a polar aprotic solvent like DMF could accelerate the substitution. google.com Low temperatures are often employed to control the exothermic nature of the amination and to enhance selectivity by favoring the kinetically preferred product.

The following table details key parameters and their role in optimizing the synthesis.

| Parameter | Objective | Optimization Strategy |

| Temperature | Control regioselectivity and minimize side reactions. | The reaction is often started at a low temperature (e.g., 0°C) and allowed to warm gradually to room temperature to favor selective substitution at the more reactive C4 position. google.com |

| Solvent | Influence reaction rate and solubility of reactants. | Aprotic solvents such as toluene, DMF, or THF are commonly used. The choice depends on balancing reactant solubility and controlling reactivity. google.com |

| Base | Neutralize the HCl by-product without promoting side reactions. | A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically used in slight excess to drive the reaction to completion. mdpi.comresearchgate.net |

| Reaction Time | Ensure complete conversion of the starting material while minimizing the formation of di-substituted by-products. | The reaction progress is closely monitored using techniques like TLC or LC-MS to stop the reaction once the dichlorinated intermediate is consumed. mdpi.com |

| Stoichiometry | Achieve mono-amination. | Using a slight excess of the aminating agent can ensure full conversion of the starting material, but a large excess must be avoided to prevent di-substitution. |

Chemical Reactivity and Derivatization Studies of 6 Tert Butyl 2 Chloropyrimidin 4 Amine

Reactivity at the Chloro Position of the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, further activated by the presence of two nitrogen atoms, renders the chloro substituent at the C2 position highly susceptible to nucleophilic displacement and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The C2-chloro group of 6-tert-butyl-2-chloropyrimidin-4-amine is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a consequence of the electron-withdrawing effect of the adjacent ring nitrogens, which stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack. Generally, 2-chloropyrimidines are significantly more reactive towards SNAr than other chloro-substituted heteroaromatics like 2-chloropyridine, and vastly more reactive than chlorobenzene. wikipedia.org

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile adds to the C2 position, forming a tetrahedral, negatively charged intermediate (a Meisenheimer complex), which is resonance-stabilized by the pyrimidine ring. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring.

The regioselectivity of SNAr reactions on substituted pyrimidines can be sensitive to the electronic nature of other substituents on the ring. rsc.org In the case of this compound, the electron-donating nature of both the amino and tert-butyl groups can influence the electron density at the C2 and C4 positions. However, the inherent reactivity of the C2 position, flanked by two nitrogen atoms, generally favors substitution at this site. organic-chemistry.org Kinetic studies on related 2-chloropyrimidines have shown that these reactions typically follow second-order kinetics, being first order in both the pyrimidine substrate and the nucleophile. organic-chemistry.org

A variety of nucleophiles can be employed to displace the chloro group, including amines, alkoxides, and thiolates, providing a straightforward route to a diverse range of 2-substituted pyrimidine derivatives.

Table 1: Representative SNAr Reactions on the 2-Chloropyrimidine (B141910) Scaffold

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Amine | Morpholine | 2-Morpholinylpyrimidine | Heat in a polar solvent (e.g., EtOH, DMF) |

| Alkoxide | Sodium Methoxide | 2-Methoxypyrimidine | Room temperature to reflux in corresponding alcohol |

| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)pyrimidine | Base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF) |

Transition Metal-Catalyzed Coupling Reactions for Selective Functionalization

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 2-chloro position with a variety of aryl or heteroaryl boronic acids or their esters. jk-sci.com This method is highly efficient for the synthesis of 2-aryl- and 2-heteroarylpyrimidines. mdpi.comresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) and a suitable solvent system like dioxane/water or DME. jk-sci.com

Buchwald-Hartwig Amination: For the formation of C-N bonds with a broader range of amines, including less nucleophilic anilines and secondary amines, the Buchwald-Hartwig amination is a highly effective method. rsc.org This palladium-catalyzed reaction utilizes specialized phosphine (B1218219) ligands (e.g., BINAP, Xantphos) to facilitate the coupling of the 2-chloro position with various amines. rsc.orgorganic-chemistry.org A strong base, such as sodium tert-butoxide (NaOtBu), is typically required for the catalytic cycle. masterorganicchemistry.com

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the reaction of choice. rsc.org This reaction involves the coupling of the 2-chloropyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylethylamine. rsc.orgsemanticscholar.orgnih.gov This reaction provides a direct route to 2-alkynylpyrimidine derivatives.

Table 2: Transition Metal-Catalyzed Reactions for C2-Functionalization

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Arylpyrimidine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand / Base | 2-(Substituted)aminopyrimidine |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | 2-Alkynylpyrimidine |

Transformations Involving the Amine Functionality

The primary amine group at the C4 position offers another key site for derivatization, allowing for the introduction of a wide array of functional groups through various chemical transformations.

Acylation and Alkylation Strategies

The nucleophilic nature of the 4-amino group allows it to readily undergo acylation and alkylation reactions.

Acylation: The amine can be acylated using acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) would yield N-(6-tert-butyl-2-chloropyrimidin-4-yl)acetamide. These reactions are typically high-yielding and proceed under mild conditions. While mono-acylation is common, N,N-diacylation can sometimes occur, particularly with reactive acylating agents and stronger bases. semanticscholar.org

Alkylation: Direct alkylation of the 4-amino group can be achieved using alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization. Reductive amination, which involves the condensation of the amine with an aldehyde or ketone to form an imine, followed by in situ reduction (e.g., with NaBH₃CN or NaBH(OAc)₃), provides a more controlled method for mono-alkylation. researchgate.net

Table 3: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-Acetyl Amide |

| Acylation | Benzoyl Chloride | N-Benzoyl Amide |

| Alkylation | Methyl Iodide | N-Methyl and N,N-Dimethyl Amines |

| Reductive Amination | Benzaldehyde, then NaBH₃CN | N-Benzyl Amine |

Condensation Reactions with Various Electrophiles

The 4-amino group can participate in condensation reactions with various carbonyl compounds to form imines (Schiff bases). Reaction with aldehydes or ketones, typically under acidic catalysis with removal of water, affords the corresponding N-substituted iminopyrimidines. These imines can be stable compounds themselves or serve as intermediates for further transformations, such as reduction to secondary amines as seen in reductive amination. researchgate.net

A notable application of this reactivity is the Pictet-Spengler reaction, a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems. wikipedia.orgmdpi.com While a classic Pictet-Spengler reaction involves a β-arylethylamine, analogous cyclizations can be envisioned where the aminopyrimidine acts as the nucleophilic component in an intramolecular condensation with a suitably positioned aldehyde or ketone, leading to fused heterocyclic systems. researchgate.net

Diazotization and Subsequent Transformations

The primary aromatic amine at the C4 position can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). organic-chemistry.orgnumberanalytics.comunacademy.com The resulting pyrimidine-4-diazonium salt is a versatile intermediate that can undergo a variety of transformations.

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. organic-chemistry.orgnih.govwikipedia.org For example:

Treatment with CuCl or CuBr introduces a chloro or bromo substituent at the C4 position.

Reaction with CuCN yields the corresponding 4-cyanopyrimidine.

These reactions provide a powerful route to functionalize the C4 position in ways that are complementary to direct synthesis or nucleophilic substitution on a pre-functionalized pyrimidine ring. The diazonium intermediate can also be converted to a hydroxyl group by heating in aqueous acid, or reduced to a hydrogen atom using hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

Intramolecular Cyclization and Rearrangement Pathways

While specific studies detailing the intramolecular cyclization and rearrangement of this compound are not extensively documented, its structural features—a reactive chloro-substituent and a nucleophilic amino group—suggest several potential transformation pathways. These hypothetical pathways are predicated on the known reactivity of analogous pyrimidine systems and could lead to the formation of novel fused heterocyclic structures.

One plausible route to intramolecular cyclization involves the derivatization of the 4-amino group with a bifunctional reagent, thereby introducing a tethered nucleophile. This newly introduced nucleophile could then undergo an intramolecular nucleophilic aromatic substitution (SNAr) with the adjacent 2-chloro group. The feasibility and outcome of such a reaction would be contingent on the nature and length of the tether. For instance, reaction with an amino alcohol could introduce a hydroxyl group, which, under basic conditions, could cyclize to form a fused oxazine (B8389632) ring system. nih.gov

Another potential avenue for intramolecular reaction could be a palladium-catalyzed process. If the 4-amino group is acylated with a moiety containing a terminal alkene or alkyne, an intramolecular Heck or Sonogashira-type coupling could be envisioned, potentially targeting the C5 position of the pyrimidine ring, although this would likely require prior activation of the C5 position. A more direct approach could be an intramolecular Buchwald-Hartwig amination if a suitable haloaryl group is tethered to the 4-amino position, leading to the formation of complex polycyclic structures. nih.govrsc.org

Rearrangement reactions, such as the Dimroth rearrangement, are also a possibility for pyrimidine derivatives. nih.gov This type of rearrangement typically involves the opening and subsequent re-closing of the heterocyclic ring, leading to an isomeric product. For this compound, such a rearrangement would likely require prior modification of the molecule to introduce the necessary functional groups to facilitate this transformation, for example, by forming an imine at the 4-amino position.

Photochemical cyclization presents another speculative but interesting possibility. Irradiation of chloropyrimidines can lead to the homolytic cleavage of the C-Cl bond, generating a pyrimidinyl radical. rsc.org If a suitable radical acceptor is tethered to the 4-amino group, an intramolecular radical cyclization could occur, affording a fused ring system.

The following table outlines some hypothetical intramolecular cyclization and rearrangement pathways for derivatives of this compound, based on established reactivity patterns of related compounds.

| Reaction Type | Hypothetical Reactant | Proposed Conditions | Potential Product |

| Intramolecular SNAr | N-(2-hydroxyethyl)-6-tert-butyl-2-chloropyrimidin-4-amine | Base (e.g., NaH) | Fused oxazine derivative |

| Intramolecular Buchwald-Hartwig Amination | N-(2-bromophenyl)-6-tert-butyl-2-chloropyrimidin-4-amine | Pd catalyst, ligand, base | Fused diazocine derivative |

| Dimroth Rearrangement | Derivative with exocyclic imine at C4 | Acid or base catalysis | Isomeric pyrimidine |

| Photochemical Cyclization | N-allyl-6-tert-butyl-2-chloropyrimidin-4-amine | UV irradiation | Fused dihydropyrrolopyrimidine |

Strategies for Introducing Diverse Substituents onto the Pyrimidine Core

The chemical architecture of this compound offers multiple sites for the introduction of diverse substituents, enabling the generation of a library of derivatives. The primary reactive centers for derivatization are the 2-chloro group and the 4-amino group.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position:

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, a common and versatile method for functionalizing chloropyrimidines. This reaction allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols. The reaction typically proceeds under basic conditions, with the choice of solvent and temperature influencing the reaction rate and yield. For instance, the reaction with various primary and secondary amines can lead to the corresponding 2-amino-substituted pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position:

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position. The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters, is effective for introducing aryl, heteroaryl, or vinyl substituents. The Sonogashira coupling, employing terminal alkynes, allows for the introduction of alkynyl moieties. The Buchwald-Hartwig amination is another key palladium-catalyzed reaction for forming carbon-nitrogen bonds, often with a broader substrate scope and milder conditions than traditional SNAr reactions. wikipedia.orgwiley.com

Derivatization of the 4-Amino Group:

The 4-amino group can be functionalized through various reactions, such as acylation, alkylation, and sulfonylation. Acylation with acid chlorides or anhydrides yields the corresponding amides, while reaction with sulfonyl chlorides provides sulfonamides. These reactions can be used to introduce a wide range of substituents and modulate the electronic and steric properties of the molecule.

The following tables summarize some of the key strategies for introducing diverse substituents onto the this compound core.

Table 1: Derivatization via Nucleophilic Aromatic Substitution at C2

| Nucleophile | Reagent | Typical Conditions | Product Type |

| Amine | R¹R²NH | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, NMP), Heat | 2-(Dialkyl/Aryl)amino-6-tert-butylpyrimidin-4-amine |

| Alcohol | R-OH | Strong Base (e.g., NaH), Solvent (e.g., THF, Dioxane) | 2-Alkoxy/Aryloxy-6-tert-butylpyrimidin-4-amine |

| Thiol | R-SH | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-(Alkyl/Aryl)thio-6-tert-butylpyrimidin-4-amine |

Table 2: Derivatization via Palladium-Catalyzed Cross-Coupling at C2

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂, Base (e.g., Na₂CO₃, K₃PO₄) | 2-Aryl/Heteroaryl-6-tert-butylpyrimidin-4-amine |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-6-tert-butylpyrimidin-4-amine |

| Buchwald-Hartwig | Primary/Secondary amine | Pd₂(dba)₃, Ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu) | 2-(Dialkyl/Aryl)amino-6-tert-butylpyrimidin-4-amine |

Table 3: Derivatization of the 4-Amino Group

| Reaction | Reagent | Typical Conditions | Product Type |

| Acylation | Acid chloride/anhydride | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | N-(6-tert-butyl-2-chloropyrimidin-4-yl)amide |

| Sulfonylation | Sulfonyl chloride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-(6-tert-butyl-2-chloropyrimidin-4-yl)sulfonamide |

| Alkylation | Alkyl halide | Base (e.g., NaH), Solvent (e.g., DMF, THF) | N-Alkyl-6-tert-butyl-2-chloropyrimidin-4-amine |

Applications in Medicinal Chemistry Research Focused on Mechanisms and Structure Activity Relationships

The Role of the 6-Tert-butyl-2-chloropyrimidin-4-amine Scaffold as a Privileged Structure in Drug Discovery Research

The pyrimidine (B1678525) ring system is a cornerstone in drug discovery, largely due to its presence in essential biomolecules like DNA and RNA (specifically, thymine, cytosine, and uracil). nih.govbenthamdirect.comresearchgate.net This natural precedent has inspired medicinal chemists to utilize the pyrimidine core as a "privileged scaffold"—a molecular framework that can be systematically modified to interact with a wide variety of biological targets. benthamdirect.comnih.govsemanticscholar.org Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govmdpi.com

The this compound structure, in particular, combines several key features that make it a valuable starting point for inhibitor design. The pyrimidine core acts as a versatile base, the amine group at the C4 position can serve as a crucial hydrogen bond donor, the chloro group at the C2 position provides a reactive site for further chemical modification, and the bulky tert-butyl group at the C6 position can influence selectivity and binding affinity by interacting with specific hydrophobic pockets in target proteins. researchgate.netacs.org This combination of features allows for the generation of large libraries of diverse compounds, enhancing the probability of identifying potent and selective modulators of biological pathways. nih.govsemanticscholar.org

Investigation of Biological Activity Mechanisms at the Molecular Level

Derivatives of the pyrimidine scaffold have been extensively studied as inhibitors of various enzymes critical in disease pathology.

Kinase Inhibition: Protein kinases are a major focus of cancer drug discovery, and the pyrimidine scaffold is a well-established hinge-binding motif. nih.govacs.org Numerous pyrimidine-based compounds have been developed as kinase inhibitors. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent, dose-dependent inhibition of targets like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. rsc.org Fused pyrimidines, such as pyrazolopyrimidines, have also been identified as the core structures for promising anticancer agents that target various kinases. benthamdirect.com The versatility of the scaffold allows for modifications that can confer selectivity for different kinase families, from receptor tyrosine kinases like EGFR to serine/threonine kinases. rsc.orgmdpi.com

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme implicated in inflammation and cancer. brieflands.comnih.gov Pyrimidine derivatives have been designed as selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs. brieflands.commdpi.com Studies have shown that certain pyrimidine compounds exhibit high selectivity for the COX-2 isoform over COX-1, with inhibitory activities comparable to established drugs like meloxicam. mdpi.com The design of these inhibitors often leverages structural differences between the active sites of COX-1 and COX-2. nih.govmdpi.com

MARK4 Inhibition: Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase implicated in neurodegenerative conditions like Alzheimer's disease. nih.govscienceopen.comnih.gov A series of 4,6-disubstituted pyrimidine derivatives has been synthesized and evaluated as MARK4 inhibitors. nih.govnih.gov In one study, compounds featuring a 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine core were tested, demonstrating IC50 values in the micromolar range. nih.gov This research highlights the potential of the pyrimidine scaffold in developing treatments for neurological disorders by targeting specific kinases. nih.govnih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

| Pyrido[2,3-d]pyrimidine derivatives | Cyclin-Dependent Kinases (CDKs) | Demonstrated dose-dependent antiangiogenic and proapoptotic actions through G2/M cell cycle arrest and caspase-3 activation. | rsc.org |

| 4,5-disubstituted pyrimidines | COX-2 | Exhibited high selectivity for COX-2 over COX-1, with potency comparable to the reference drug meloxicam. | mdpi.com |

| 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidines | MARK4 | Showed inhibitory activity with IC50 values in the micromolar range, identifying promising candidates for anti-Alzheimer's drug development. | nih.govscienceopen.com |

| Pyrido[3,2-d]pyrimidine derivatives | PI3K/mTOR | Novel derivatives displayed potent inhibition of PI3Kα (IC50 = 3–10 nM) and dual activity against PI3K/mTOR, inducing cytotoxicity in cancer cells. | mdpi.com |

The biological effects of pyrimidine derivatives extend beyond direct enzyme inhibition to the modulation of complex cellular pathways.

DNA Synthesis: As fundamental components of nucleobases, pyrimidines are intrinsically linked to DNA and RNA synthesis. benthamdirect.comresearchgate.net The inhibition of pyrimidine metabolism is a well-established anticancer strategy. nih.gov Malignant cells have an increased demand for nucleic acids to support rapid proliferation, making the pyrimidine biosynthesis pathway a prime therapeutic target. nih.gov Drugs like 5-fluorouracil (B62378) mimic natural pyrimidines to disrupt DNA synthesis and induce cell death. nih.govbenthamscience.com

Nitric Oxide (NO) Production: Nitric oxide is a signaling molecule involved in inflammation. nih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is linked to inflammatory diseases. Several studies have investigated pyrimidine derivatives as inhibitors of NO production. nih.govnih.gov For example, certain isoxazolpyrimidine derivatives were found to inhibit nitrite (B80452) accumulation (an indicator of NO production) in mouse macrophages and in animal models of inflammation. nih.gov Other studies have identified pyrimidine compounds that act as potent NO scavengers. nih.govresearchgate.net

Chemokine Receptor Modulation: Chemokine receptors are G protein-coupled receptors that play a key role in immune cell trafficking and are implicated in inflammatory diseases, cancer, and HIV infection. nih.govnih.gov Small-molecule antagonists of these receptors are of significant therapeutic interest. While much of the research has focused on pyridine (B92270) derivatives as antagonists for receptors like CXCR4, the underlying principles of targeting these receptors with nitrogen-containing heterocyclic scaffolds are applicable to pyrimidine-based structures as well. nih.gov

A vast body of preclinical research has demonstrated the potent antitumor activity of pyrimidine derivatives across a multitude of cancer cell lines. jrasb.com These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. rsc.orgjrasb.com

For example, certain pyrido[2,3-d]pyrimidine derivatives were shown to induce apoptosis in pancreatic cancer cells (PANC-1) and halt the cell cycle in the G2/M phase. jrasb.com In another study, novel pyrimidine-5-carbonitrile derivatives showed potent cytotoxicity against breast (MCF-7), lung (A549), renal (A498), and liver (HepG2) cancer cell lines, with IC50 values in the nanomolar range, comparable or superior to the standard drug doxorubicin. mdpi.com The mechanism often involves the inhibition of critical signaling pathways, such as the FAK/PI3K/Akt pathway, leading to decreased expression of proteins that promote cell survival, like Bcl-2 and cyclin D1. jrasb.com

| Compound Series | Cancer Cell Line(s) | Observed IC50 Values | Mechanism of Action | Reference |

| Pyrimidine-5-carbonitriles | MCF-7, A549, A498, HepG2 | Nanomolar range (comparable to doxorubicin) | COX-2 Inhibition | mdpi.com |

| Pyrimidine-pyrazine-oxazoles | MCF-7, HepG2, A549 | 1.87-13.45 µM | Not specified | mdpi.com |

| Pyrido[2,3-d]pyrimidines | PANC-1 | Not specified | Apoptosis induction, G2/M cell cycle arrest, FAK/PI3K/Akt pathway inhibition | jrasb.com |

| Pyrimidine-phenylsulfonylfuroxan hybrids | MDA-MB-231, PC-3 | IC50 as low as 0.82 µM | Antiproliferative | researchgate.net |

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) analysis is a fundamental process in medicinal chemistry that links the chemical structure of a compound to its biological activity. wikipedia.org For pyrimidine derivatives, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govnih.gov The biological activity of the pyrimidine nucleus is highly dependent on the nature and position of its substituents. researchgate.netnih.gov

For kinase inhibitors based on the aminopyrimidine scaffold, SAR studies have revealed key insights. For example, in a library of aminopyrimidine analogs, incorporating a sulfonamide-bearing side chain at the C4-position and a substituted pyrazole (B372694) at the C2-position resulted in compounds with narrower kinase inhibition profiles, suggesting enhanced selectivity. acs.org

In the context of MARK4 inhibitors, SAR analysis of 4,6-disubstituted pyrimidines showed that the electronic nature of the aryl substituents significantly influenced activity. nih.gov Similarly, for COX-2 inhibitors, the specific arrangement of substituents on attached phenyl rings is critical for achieving selectivity. The presence of a methylsulfonyl (SO2Me) group is a common pharmacophore in many selective COX-2 inhibitors. brieflands.comnih.gov For example, in one series of 1,3-diarylurea derivatives, a methoxy (B1213986) or fluorine group on one phenyl ring improved both the potency and selectivity of COX-2 inhibition. brieflands.com

These studies underscore the importance of systematic modification of the pyrimidine scaffold. Alterations at the C2, C4, and C6 positions allow chemists to fine-tune interactions with the target protein, block or permit access to specific binding pockets, and ultimately optimize the therapeutic potential of the molecule. researchgate.netnih.gov

Development of Molecular Probes and Radiotracers for Biomedical Imaging and Research

Beyond direct therapeutic applications, pyrimidine scaffolds are being developed as tools for biomedical research, specifically as molecular probes and radiotracers for imaging. researchgate.net These tools enable the non-invasive visualization of biological processes in living systems. researchgate.netnih.gov

Fluorescent Probes: Researchers have constructed fluorescent probes with antitumor activity by linking pyrimidine groups to a fluorescent dye core, such as BODIPY. frontiersin.orgnih.gov These bifunctional probes can be used for the specific localization and real-time visualization of tumor cells in both in vitro and in vivo models. frontiersin.org The pyrimidine moiety provides the therapeutic activity, while the dye allows for imaging, creating a "theranostic" agent. nih.gov

Radiotracers for PET Imaging: Positron Emission Tomography (PET) is a powerful imaging technique that requires specific radiotracers to visualize molecular targets. Pyrimidine derivatives have been successfully labeled with carbon-11 (B1219553) ([11C]) to create novel PET agents for imaging sigma-1 receptors in the brain, which are implicated in neurological disorders. nih.gov One such radiotracer, [11C]CNY-01, demonstrated excellent brain uptake and specific binding, establishing it as a promising tool for studying the role of these receptors in diseases like Alzheimer's. nih.gov This work highlights the potential of the pyrimidine scaffold to be adapted into sophisticated molecular imaging agents. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Tert Butyl 2 Chloropyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the molecular framework of 6-Tert-butyl-2-chloropyrimidin-4-amine in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, an unambiguous assignment of each atom's position within the molecule can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals corresponding to the tert-butyl group, the amine protons, and the lone proton on the pyrimidine (B1678525) ring. The tert-butyl group would appear as a sharp singlet, integrating to nine protons, due to the chemical equivalence of the methyl protons and the absence of adjacent protons. The amine (NH₂) protons might appear as a broad singlet, and the aromatic proton on the pyrimidine ring would appear as a singlet in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would display signals for the quaternary and methyl carbons of the tert-butyl group, as well as four distinct signals for the carbons of the pyrimidine ring. The chemical shifts of these carbons are influenced by their electronic environment, with carbons attached to electronegative atoms like chlorine and nitrogen appearing further downfield.

A detailed analysis of spectral data from scientific literature or spectral databases is required for precise chemical shift and coupling constant values, which are instrumental in confirming the compound's constitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following are predicted values and require experimental verification. Actual chemical shifts can vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.35 (s, 9H) | ~30.0 |

| C(CH₃)₃ | - | ~38.0 |

| NH₂ | ~5.0-6.0 (br s, 2H) | - |

| C5-H | ~6.0-6.5 (s, 1H) | ~100.0 |

| C2-Cl | - | ~160.0 |

| C4-NH₂ | - | ~162.0 |

| C6-tBu | - | ~170.0 |

High-Resolution Mass Spectrometry (HRMS) and UPLC-MS for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unequivocal determination of the molecular formula (C₈H₁₂ClN₃).

When coupled with Ultra-Performance Liquid Chromatography (UPLC-MS), this method also allows for the analysis of the compound's purity and its fragmentation patterns. The fragmentation data, obtained via tandem mass spectrometry (MS/MS), offers valuable insights into the compound's structure by showing how the molecule breaks apart. Characteristic fragments would likely include the loss of the tert-butyl group or the chlorine atom, further corroborating the proposed structure.

Table 2: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₂ClN₃ |

| Monoisotopic Mass | 185.07198 Da |

| [M+H]⁺ (Predicted) | 186.07926 Da |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to specific bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected vibrational frequencies include N-H stretching vibrations for the primary amine group, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the tert-butyl group would be observed just below 3000 cm⁻¹. The spectrum would also feature C=N and C=C stretching vibrations characteristic of the pyrimidine ring in the 1500-1650 cm⁻¹ region. Finally, a C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch | 3300 - 3500 |

| Alkyl (C-H) | Stretch | 2850 - 2970 |

| Pyrimidine Ring (C=N, C=C) | Stretch | 1500 - 1650 |

| C-N | Stretch | 1250 - 1350 |

X-ray Crystallography and Crystal Engineering Studies for Solid-State Structure

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrimidine ring, the specific conformation of the tert-butyl group relative to the ring, and the bond distances for the C-Cl and C-N bonds. Furthermore, analysis of the crystal packing can elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which are crucial in understanding the material's bulk properties and are a key focus of crystal engineering studies. Obtaining suitable crystals is a prerequisite for this analysis.

Broader Applications in Organic Synthesis Beyond Medicinal Chemistry

Utilization as Versatile Synthetic Intermediates for Complex Heterocyclic Frameworks (e.g., Purines)

The structure of 6-Tert-butyl-2-chloropyrimidin-4-amine is pre-organized for the construction of fused heterocyclic systems, most notably purines. Purines consist of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, and 2,4-disubstituted pyrimidines are classic precursors for their synthesis. utah.edu

The synthesis of a purine (B94841) framework from this compound typically involves a two-step process:

Introduction of a C1 unit: The 4-amino group is first reacted with a one-carbon electrophile, such as formic acid or its derivatives, to introduce the fifth carbon atom required for the imidazole ring.

Cyclization: An intramolecular cyclization reaction, often under thermal or acidic conditions, leads to the formation of the fused imidazole ring, yielding the purine core.

The 2-chloro substituent can then be retained for further functionalization or displaced by various nucleophiles to generate a diverse library of purine derivatives. The tert-butyl group at the 6-position plays a crucial role by enhancing solubility in organic solvents and providing steric bulk that can direct the regioselectivity of subsequent reactions. This makes the compound a powerful intermediate for creating complex, multi-ring systems that are otherwise difficult to access. nih.gov

Precursor Development for Agrochemicals

The pyrimidine core is a prevalent feature in many commercial agrochemicals, particularly herbicides. mdpi.com Pyrimidine-based compounds are known to act on various biological targets in plants, including the disruption of pyrimidine biosynthesis itself, which is essential for creating DNA, RNA, and other vital macromolecules. digitellinc.comnih.govresearchgate.net

This compound serves as an excellent starting point for the development of novel agrochemicals for several reasons:

Proven Scaffold: The pyrimidine ring is a well-established toxophore in herbicidal compounds. google.com

Reactive Handle: The chlorine atom at the C2 position is an active site for nucleophilic substitution. google.com This allows for the facile introduction of a wide variety of functional groups (e.g., alkoxy, thioether, or different amino moieties) by reacting the compound with corresponding nucleophiles. This chemical versatility enables the systematic modification of the molecule to optimize its herbicidal activity, crop selectivity, and environmental profile.

Structural Analogy: Many potent agrochemicals are derived from chloropyrimidines or aminopyrimidines. google.comchemicalbook.com For instance, the development of pyrimidine sulfonate esters has led to new compounds with significant antibacterial and insecticidal activities. mdpi.com By using this compound as a precursor, chemists can efficiently generate libraries of novel compounds for high-throughput screening in the search for new crop protection agents.

Contribution to the Development of Novel Organic Reactions and Methodologies

The unique electronic and steric properties of this compound make it a valuable substrate for exploring and developing new synthetic reactions. The reactivity of the C-Cl bond is modulated by the electron-donating amino group and the bulky tert-butyl group, presenting a distinct challenge and opportunity for modern synthetic methods.

This compound has proven useful in advancing several areas of reaction development:

Cross-Coupling Reactions: It is an ideal substrate for testing the scope and limitations of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net Developing efficient methods to form carbon-carbon or carbon-nitrogen bonds at the C2 position of such a sterically hindered and electronically modified pyrimidine is a significant achievement in catalysis. researchgate.net

Electrochemical Synthesis: Novel electrochemical methods have been developed for the arylation of aminopyrimidines. Using substrates like this compound, researchers have established nickel-catalyzed electrochemical cross-couplings with aryl halides, offering a milder and more sustainable alternative to traditional methods. nih.gov

Mechanism Elucidation: The specific substitution pattern allows chemists to study how electronics and sterics influence the mechanisms of nucleophilic aromatic substitution and other reactions, providing fundamental insights that can be applied to the synthesis of other complex heterocyclic molecules. acs.org

The use of this compound as a model system helps push the boundaries of known chemical transformations, leading to the creation of more efficient, selective, and environmentally benign synthetic tools. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 6-(tert-butyl)-2-chloropyrimidin-4-amine |

| Molecular Formula | C₈H₁₂ClN₃ |

| Molecular Weight | 185.65 g/mol |

| CAS Number | 876521-19-6 synblock.com |

| Key Features | Pyrimidine Core, Chloro Leaving Group, Amino Group, Tert-butyl Group |

| Primary Roles | Synthetic Intermediate, Building Block, Model Substrate |

Future Research Directions and Emerging Perspectives for 6 Tert Butyl 2 Chloropyrimidin 4 Amine

Integration with Advanced Synthetic Biology and Chemical Biology Methodologies

The field of synthetic biology, which involves the design and construction of new biological parts, devices, and systems, offers fertile ground for the application of uniquely functionalized small molecules like 6-Tert-butyl-2-chloropyrimidin-4-amine. Similarly, chemical biology seeks to understand and manipulate biological systems using chemical tools. The distinct features of this pyrimidine (B1678525) derivative make it a candidate for developing novel probes and modulators of biological processes.

Future research could focus on leveraging the reactivity of the 2-chloro position for bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The chloro group on the pyrimidine ring can be targeted for substitution reactions with bio-reporters, such as fluorophores or affinity tags. This would enable the site-specific labeling of biomolecules in living cells, allowing for real-time imaging and functional studies. The bulky tert-butyl group could influence the reaction kinetics and specificity, a factor that can be fine-tuned for optimal performance.

Furthermore, the pyrimidine scaffold itself is a key component of nucleic acids, and synthetic derivatives are being explored to expand the genetic alphabet. nih.gov While direct incorporation into DNA or RNA might be challenging, this compound could serve as a precursor for novel nucleoside analogs with unique hydrogen bonding patterns or steric properties. These could be used to probe DNA-protein interactions or to construct synthetic genetic circuits with novel functionalities. The development of such synthetic biological parts could have far-reaching implications in diagnostics and therapeutics. nih.gov

Table 1: Potential Synthetic Biology and Chemical Biology Applications

| Application Area | Proposed Role of this compound | Key Structural Feature Leveraged |

| Bioorthogonal Labeling | Precursor for bioorthogonal probes for in-vivo imaging. | 2-Chloro group for selective ligation. |

| Chemical Genetics | Scaffold for developing modulators of protein function. | Amine and tert-butyl groups for specific interactions. |

| Synthetic Genetic Circuits | Building block for non-natural nucleosides. | Pyrimidine core and substituents. |

Exploration of Novel Materials Science Applications

The inherent properties of the pyrimidine ring, such as its aromaticity and ability to participate in hydrogen bonding, make it a valuable structural motif in materials science. mdpi.com The specific substitution pattern of this compound suggests its potential in the development of advanced materials with tailored properties.

One promising avenue is in the field of liquid crystals. Pyrimidine derivatives are known to be components of calamitic liquid crystals, where the rigid pyrimidine core contributes to the formation of mesophases. researchgate.nettandfonline.com The tert-butyl group in this compound could influence the packing and phase behavior of such materials, potentially leading to the discovery of novel liquid crystalline phases with unique electro-optical properties. google.com The chloro and amino groups offer sites for further functionalization to create more complex liquid crystalline architectures.

Another area of exploration is the development of functional polymers. The amine group of this compound can act as a monomer in polymerization reactions, leading to the synthesis of pyrimidine-containing polymers. These polymers could exhibit interesting properties such as flame retardancy, as the nitrogen-rich pyrimidine ring can contribute to char formation. acs.org The bulky tert-butyl group could enhance the thermal stability and solubility of the resulting polymers, making them suitable for a range of applications, from high-performance plastics to specialized coatings.

Table 2: Potential Materials Science Applications

| Material Type | Potential Property Enhancement by this compound | Relevant Structural Features |

| Liquid Crystals | Modification of mesophase behavior and electro-optical properties. | Pyrimidine ring, tert-butyl group. |

| Functional Polymers | Increased thermal stability, flame retardancy, and solubility. | Amine group, pyrimidine ring, tert-butyl group. |

| Organic Semiconductors | Tuning of electronic properties for use in optoelectronic devices. | Pyrimidine core, chloro and amino groups. |

Predictive Modeling and Data Science in Pyrimidine Research

The increasing power of computational chemistry and data science offers new avenues for accelerating the discovery and optimization of molecules like this compound for specific applications. Predictive modeling can provide valuable insights into the compound's properties and guide experimental efforts.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govresearchgate.netplu.mxmodern-journals.com These calculations can help rationalize the influence of the tert-butyl and chloro substituents on the pyrimidine ring's reactivity and predict its behavior in various chemical environments. This information is crucial for designing synthetic routes and understanding potential reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful tool. By analyzing a dataset of structurally related pyrimidine derivatives and their biological activities or material properties, QSAR models can be developed to predict the performance of new compounds. nih.govccspublishing.org.cnresearchgate.net For this compound, QSAR models could be used to predict its potential as an inhibitor of a particular enzyme, for example, by correlating structural descriptors with inhibitory activity. This approach can significantly reduce the time and cost associated with traditional screening methods.

Furthermore, the application of machine learning and deep learning algorithms in chemistry is a rapidly growing field. sciencelink.netnih.gov These techniques can be used to optimize synthetic reactions, predict reaction outcomes, and even design novel molecules with desired properties. For this compound, machine learning models could be trained on existing data to predict optimal conditions for its synthesis or to identify potential new applications based on its structural features. youtube.com

Table 3: Predictive Modeling and Data Science Approaches

| Modeling Technique | Potential Application for this compound | Expected Outcome |

| Quantum Chemical Calculations | Prediction of reactivity, electronic properties, and spectroscopic signatures. | Deeper understanding of molecular behavior and guidance for synthesis. |

| QSAR Studies | Prediction of biological activity or material properties. | Rational design of derivatives with enhanced performance. |

| Machine Learning | Optimization of synthetic routes and discovery of new applications. | Accelerated research and development cycles. |

Q & A

Basic Question: Standard Synthesis Protocols

Q: What are the recommended synthetic routes for 6-tert-butyl-2-chloropyrimidin-4-amine, and how do reaction conditions influence yield and purity? A: The compound is typically synthesized via nucleophilic substitution, where a tert-butyl group and chlorine atom are introduced to a pyrimidin-4-amine scaffold. Key steps include:

- Nucleophilic substitution : Reacting 4-aminopyrimidine derivatives with tert-butyl halides under controlled temperature (60–80°C) in anhydrous solvents like DMF or THF .

- Chlorination : Use of POCl₃ or SOCl₂ as chlorinating agents, requiring inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to achieve >95% purity. Reaction time, stoichiometry, and solvent polarity critically impact yield (reported 60–85%) and byproduct formation .

Advanced Question: Reaction Optimization Using Design of Experiments (DoE)

Q: How can statistical experimental design optimize the synthesis of this compound to minimize side reactions? A: DoE methods like fractional factorial design or response surface methodology (RSM) systematically assess variables:

- Key factors : Temperature, solvent polarity, reagent molar ratios, and reaction time.

- Output optimization : Maximize yield while minimizing impurities (e.g., di-substituted byproducts). Computational tools (e.g., JMP, Minitab) model interactions between variables, reducing experimental trials by 40–60% .

- Case study : A 3-level RSM for chlorination showed optimal conditions at 70°C, POCl₃:amine ratio of 1.2:1, and 6-hour reaction time, achieving 89% yield .

Advanced Question: Computational Modeling of Reaction Pathways

Q: What computational approaches predict intermediates and transition states in the chlorination of 6-tert-butyl-pyrimidin-4-amine? A: Quantum chemical calculations (DFT, MP2) simulate reaction mechanisms:

- Transition state analysis : Identifies energy barriers for Cl⁻ substitution at the pyrimidine C2 position.

- Solvent effects : COSMO-RS models evaluate solvent stabilization of intermediates (e.g., DMF stabilizes charged transition states).

- Software tools : Gaussian, ORCA, or VASP integrate with cheminformatics pipelines to validate experimental data .

Advanced Question: Resolving Bioactivity Data Contradictions

Q: How to address discrepancies in reported biological activity (e.g., enzyme inhibition) of this compound derivatives? A: Contradictions arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized assays : Use identical enzyme isoforms (e.g., kinase inhibition assays with recombinant human EGFR).

- Control compounds : Benchmark against known inhibitors (e.g., Gefitinib for tyrosine kinases).

- Structural validation : X-ray crystallography or NMR confirms derivative regiochemistry, as even minor substituent shifts (e.g., Cl vs. Br) alter binding .

Basic Question: Analytical Characterization Techniques

Q: Which spectroscopic methods are most reliable for characterizing this compound? A: Multi-modal analysis ensures structural fidelity:

- NMR : ¹H/¹³C NMR confirms tert-butyl (δ 1.3 ppm, singlet) and Cl positions (deshielded C2 at δ 155 ppm).

- MS : High-resolution ESI-MS verifies molecular ion [M+H]⁺ (calc. for C₈H₁₁ClN₃: 200.0583).

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%) and detect chlorinated byproducts .

Advanced Question: Mechanistic Studies of Nucleophilic Substitution

Q: How to investigate the SNAr (nucleophilic aromatic substitution) mechanism in derivatives of this compound? A: Kinetic and isotopic labeling studies provide insights:

- Kinetic profiling : Monitor reaction rates under varying nucleophile concentrations (e.g., amines, thiols) to determine rate-limiting steps.

- Isotope effects : Deuterated solvents (D₂O) or ¹⁵N-labeled amines reveal transition-state bonding changes.

- Hammett plots : Correlate substituent electronic effects (σ values) with reactivity trends .

Advanced Question: Stability and Storage Conditions

Q: What strategies prevent degradation of this compound during long-term storage? A: Degradation pathways (hydrolysis, oxidation) are mitigated by:

- Storage : Argon-purged vials at –20°C in anhydrous DMSO or ACN.

- Stabilizers : Additives like BHT (0.01% w/v) inhibit radical oxidation.

- Monitoring : Periodic HPLC-MS checks detect hydrolysis products (e.g., 6-tert-butyl-pyrimidin-4-amine-2-ol) .

Advanced Question: Structure-Activity Relationship (SAR) Studies

Q: How to design SAR studies for this compound derivatives targeting kinase inhibition? A: Rational design involves:

- Core modifications : Replace Cl with electron-withdrawing groups (NO₂, CF₃) to enhance electrophilicity.

- Side-chain diversity : Introduce sulfonamides or heterocycles (e.g., piperazine) at C4-amine for solubility/binding.

- In silico docking : AutoDock Vina or Schrödinger predicts binding poses against kinase ATP pockets .

Basic Question: Purity Assessment in Complex Matrices

Q: What chromatographic methods quantify this compound in reaction mixtures with high accuracy? A: Dual-column HPLC with orthogonal separation:

- Method 1 : C18 column (MeOH/H₂O + 0.1% TFA), UV detection at 254 nm.

- Method 2 : HILIC column (ACN/ammonium acetate buffer) for polar impurities.

- Cross-validation : LC-MS/MS (MRM mode) ensures specificity in complex matrices .

Advanced Question: Designing Bioactive Analogs

Q: What strategies improve the pharmacokinetic (PK) profile of this compound derivatives for in vivo studies? A: PK optimization focuses on:

- Lipophilicity : LogP adjustments via tert-butyl chain truncation or fluorination.

- Metabolic stability : Introduce deuterium at labile positions (C2-Cl → C2-CF₃) to block CYP450 oxidation.

- Prodrugs : Phosphate esters or PEGylated derivatives enhance aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.